Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride
Overview
Description
Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the esterification of 3-hydroxypiperidine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and subsequent conversion to the hydrochloride salt. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxopiperidine-2-carboxylate derivatives.
Reduction: Formation of 3-hydroxypiperidine-2-methanol derivatives.
Substitution: Formation of various substituted piperidine derivatives depending on the reagent used.
Scientific Research Applications
Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methyl-3-piperidinecarboxylate hydrochloride
- 3-[(Methylsulfonyl)methyl]piperidine hydrochloride
- 3-Ethyl-3-piperidinecarboxylic acid hydrochloride
Uniqueness
Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride is unique due to the presence of both a hydroxyl group and an ester group on the piperidine ring.
Properties
IUPAC Name |
methyl 3-hydroxypiperidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-5(9)3-2-4-8-6;/h5-6,8-9H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKJDOVAUFHARJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCCN1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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